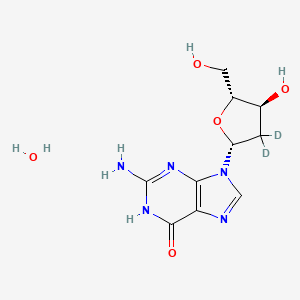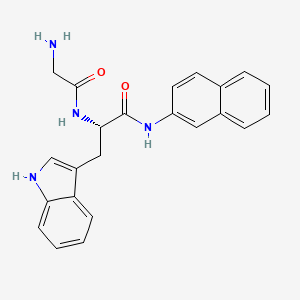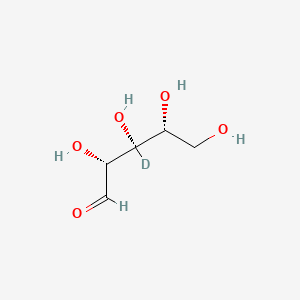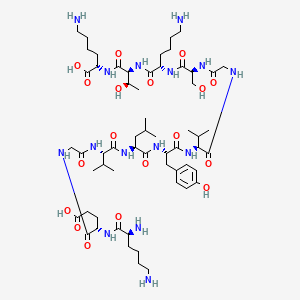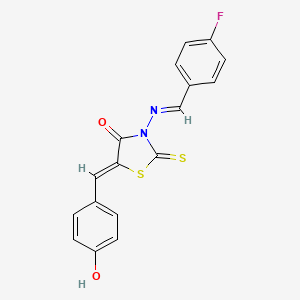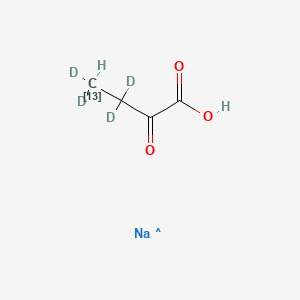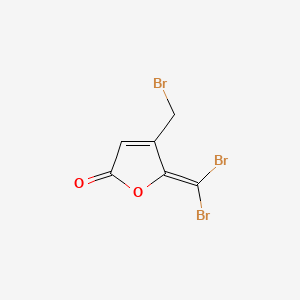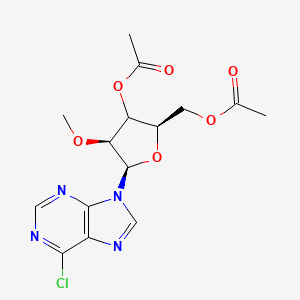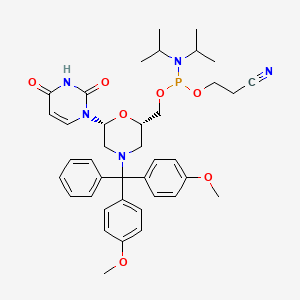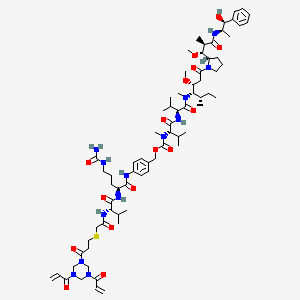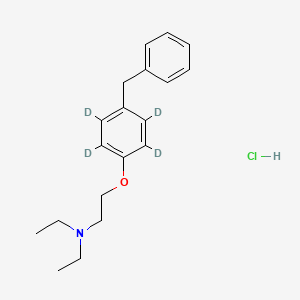
Tesmelefine-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tesmelefine-d4 (hydrochloride) is a deuterium-labeled version of Tesmilifene hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the field of drug development, where it serves as a tracer for quantitation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tesmelefine-d4 (hydrochloride) involves the incorporation of deuterium into Tesmilifene hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms in Tesmilifene hydrochloride with deuterium atoms.
Industrial Production Methods
Industrial production of Tesmelefine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Tesmilifene hydrochloride are subjected to deuterium exchange reactions in industrial reactors.
Purification and Quality Control: The product is then purified and subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tesmelefine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tesmelefine-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is used in biological studies to track metabolic processes and understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: In pharmaceutical research, Tesmelefine-d4 (hydrochloride) is used to study the pharmacokinetics and pharmacodynamics of drugs, helping to optimize drug design and development.
Mecanismo De Acción
The mechanism of action of Tesmelefine-d4 (hydrochloride) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Tesmilifene hydrochloride: The non-deuterated version of Tesmelefine-d4 (hydrochloride).
Deuterium-labeled compounds: Other compounds labeled with deuterium, such as deuterated benzene and deuterated chloroform.
Uniqueness
Tesmelefine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can significantly alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research applications .
Propiedades
Fórmula molecular |
C19H26ClNO |
|---|---|
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
2-(4-benzyl-2,3,5,6-tetradeuteriophenoxy)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H/i10D,11D,12D,13D; |
Clave InChI |
TXLHNFOLHRXMAU-TYKHYFACSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CC2=CC=CC=C2)[2H])[2H])OCCN(CC)CC)[2H].Cl |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
